2-((tert-Butoxycarbonyl)amino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
Boc-7-fluoro-dl-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 7-position of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-fluoro-dl-tryptophan typically involves the following steps:
Protection of the amino group: The amino group of tryptophan is protected using a tert-butoxycarbonyl (Boc) group.
Fluorination: The indole ring is selectively fluorinated at the 7-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of Boc-7-fluoro-dl-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Boc-7-fluoro-dl-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-7-fluoro-dl-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-7-fluoro-dl-tryptophan involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom’s electron-withdrawing properties can affect the compound’s reactivity and interactions with other molecules. The Boc group provides stability and protects the amino group during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-tryptophan: Lacks the fluorine atom, making it less reactive.
7-fluoro-tryptophan: Lacks the Boc protecting group, making it less stable.
Boc-5-fluoro-dl-tryptophan: Fluorine atom at the 5-position instead of the 7-position, leading to different reactivity and properties.
Uniqueness
Boc-7-fluoro-dl-tryptophan is unique due to the combination of the Boc protecting group and the fluorine atom at the 7-position. This combination enhances the compound’s stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNRKPATPNTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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